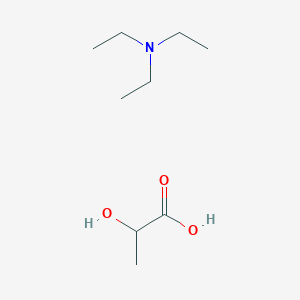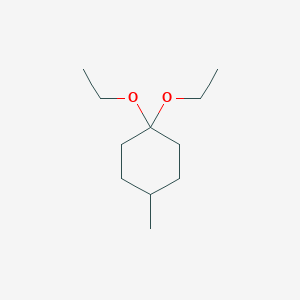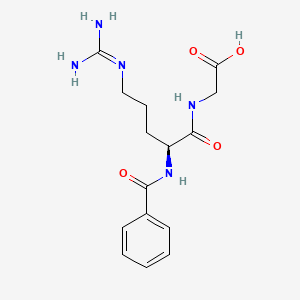
Glycine, N-(N2-benzoyl-L-arginyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(N2-benzoyl-L-arginyl)- is a dipeptide compound formed by the combination of glycine and N2-benzoyl-L-arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N2-benzoyl-L-arginyl)- typically involves the reaction of benzoyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-benzoyltransferase, resulting in the formation of N-benzoylglycine . The reaction conditions often include the presence of a base to neutralize the acidic by-products and maintain the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using glycine N-benzoyltransferase. The process can be optimized by controlling factors such as temperature, pH, and substrate concentrations to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N2-benzoyl-L-arginyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Glycine, N-(N2-benzoyl-L-arginyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and enzymatic catalysis.
Biology: It serves as a substrate in enzymatic studies and helps in understanding protein synthesis and metabolism.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in modulating neurotransmission and its potential use in drug development.
Industry: It is used in the production of various biochemical reagents and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Glycine, N-(N2-benzoyl-L-arginyl)- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are part of the Cys-loop superfamily of ligand-gated ion channels. This binding results in the opening of chloride channels, leading to hyperpolarization of the neuronal membrane and inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Arginyl-Glycine: A dipeptide similar to Glycine, N-(N2-benzoyl-L-arginyl)-, but without the benzoyl group.
Hippuric Acid (Benzoyl Glycine): Another compound formed by the combination of glycine and benzoic acid, used as a biomarker and in various biochemical studies.
Uniqueness
Glycine, N-(N2-benzoyl-L-arginyl)- is unique due to the presence of both glycine and N2-benzoyl-L-arginine, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and enzymes makes it valuable in various research applications.
Properties
CAS No. |
52162-15-9 |
|---|---|
Molecular Formula |
C15H21N5O4 |
Molecular Weight |
335.36 g/mol |
IUPAC Name |
2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(24)19-9-12(21)22)20-13(23)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,24)(H,20,23)(H,21,22)(H4,16,17,18)/t11-/m0/s1 |
InChI Key |
ORAVBLRNTRNKCT-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)

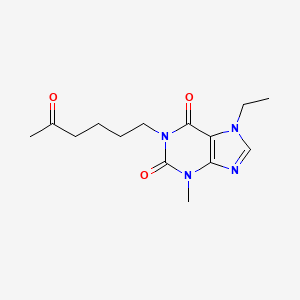
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
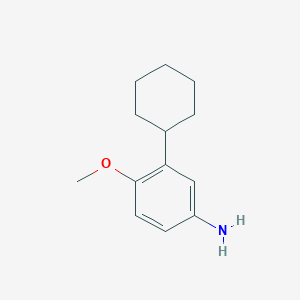

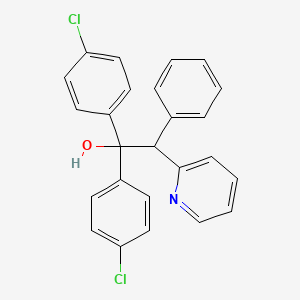


![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)

